

An In-Depth Technical Guide to the Physical Characteristics of 2-Nitrophenethyl Alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitrophenethyl alcohol

Cat. No.: B7800951

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the fundamental physical and chemical properties of **2-Nitrophenethyl alcohol** (CAS No. 15121-84-3). As a critical intermediate in synthetic organic chemistry and drug development, a thorough understanding of its characteristics is paramount for its effective and safe utilization. This document delineates its molecular structure, core physicochemical constants, solubility profile, and detailed spectroscopic signatures (^1H NMR, ^{13}C NMR, and IR). Furthermore, it furnishes detailed, field-proven experimental protocols for the verification of these properties, ensuring scientific integrity and reproducibility. Safety and handling protocols, derived from authoritative sources, are also presented to ensure best laboratory practices.

Introduction: Strategic Importance in Synthesis

2-Nitrophenethyl alcohol, also known as 2-(2-nitrophenyl)ethanol, is a bifunctional organic molecule of significant interest in chemical synthesis. Its structure, which incorporates a primary alcohol and a nitroaromatic moiety, offers two distinct points for chemical modification. This versatility makes it a valuable precursor for the synthesis of a wide array of complex molecules, including indole derivatives and other heterocyclic systems that form the backbone of many pharmaceutical agents. The efficiency of synthetic routes, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs) are all intrinsically linked to the physical properties of the starting materials and intermediates. This guide serves as an

authoritative resource for scientists, providing the in-depth knowledge required to confidently handle and utilize **2-Nitrophenethyl alcohol** in a research and development setting.

Core Physicochemical Properties

A precise understanding of a compound's fundamental physical constants is the bedrock of its application in a laboratory setting. These properties dictate the selection of appropriate reaction conditions, solvents, and purification methods.

Molecular and Structural Attributes

- Chemical Formula: $C_8H_9NO_3$
- Molecular Weight: 167.16 g/mol [1]
- Appearance: Typically a brown or light yellow to brown liquid or solid, depending on purity and temperature.[2]

Thermal and Density Data

The thermal properties of **2-Nitrophenethyl alcohol** are crucial for predicting its behavior during heating, distillation, and for assessing its physical state under various laboratory conditions.

Table 1: Key Physical Constants of **2-Nitrophenethyl Alcohol**

Property	Value	Notes
Melting Point	2 °C (35.6 °F)	The low melting point means this compound may be a liquid at or slightly above standard room temperature.
Boiling Point	267 °C (513 °F) at 760 mmHg	Subject to decomposition at high temperatures. Vacuum distillation is recommended for purification.
Density	1.19 g/mL at 25 °C	The compound is denser than water. ^[1]

Causality Behind Experimental Choices: The high boiling point of **2-Nitrophenethyl alcohol** necessitates the use of vacuum distillation for purification to prevent thermal decomposition, which can occur at temperatures approaching its atmospheric boiling point. The choice of a reduced pressure allows the compound to boil at a significantly lower temperature, preserving its chemical integrity.

Experimental Determination of Physical Properties

The following protocols are self-validating systems for the determination of the key physical constants of **2-Nitrophenethyl alcohol**.

Melting Point Determination using a Mel-Temp Apparatus

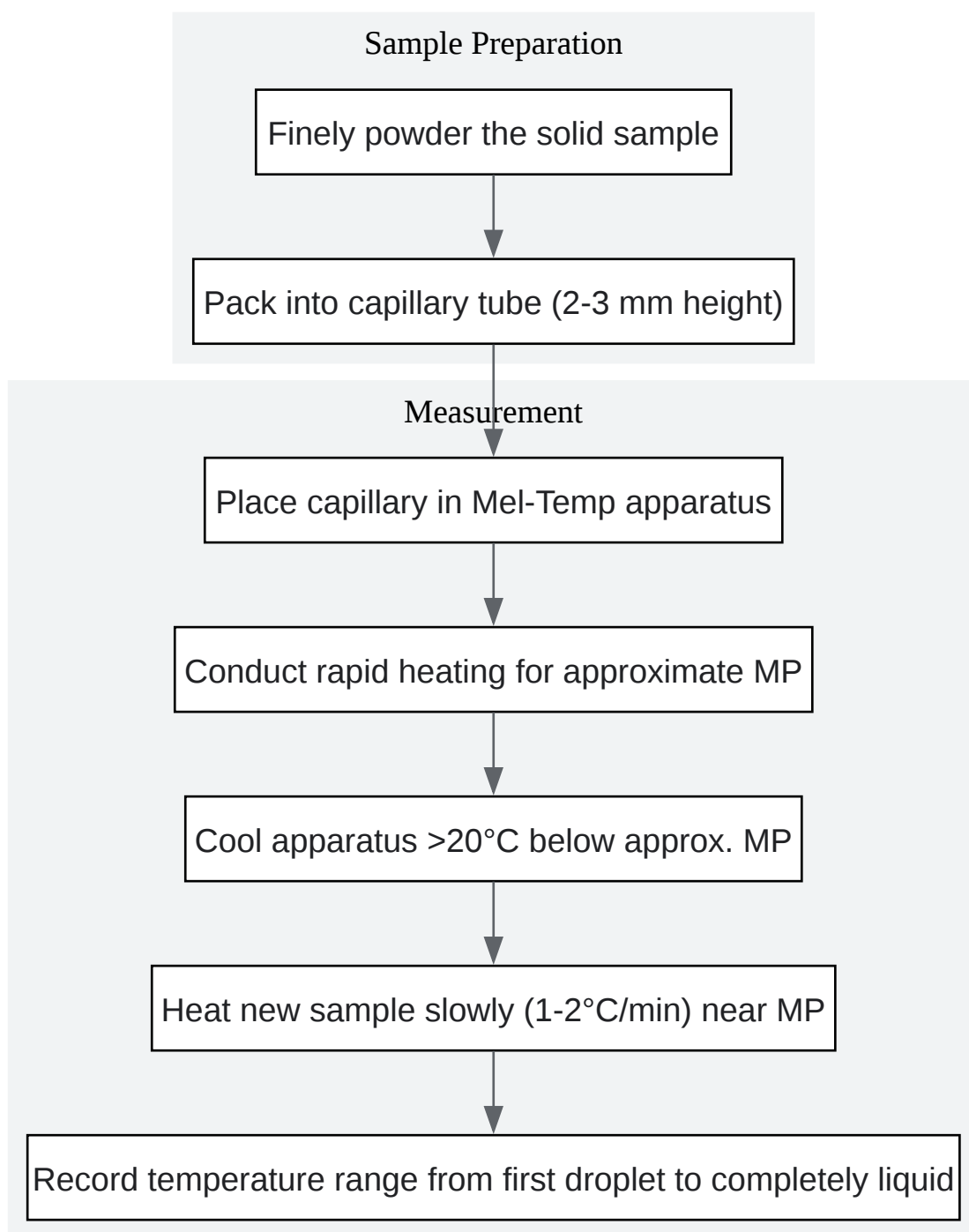
Objective: To accurately determine the melting point range of **2-Nitrophenethyl alcohol**.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **2-Nitrophenethyl alcohol** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.

- **Rapid Preliminary Measurement:** A rapid heating rate is initially applied to obtain an approximate melting point.
- **Accurate Measurement:** The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is then heated at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.
- **Data Recording:** The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Diagram 1: Workflow for Melting Point Determination



[Click to download full resolution via product page](#)

Caption: A stepwise process for accurate melting point determination.

Solubility Profile

The solubility of **2-Nitrophenethyl alcohol** is a key factor in selecting appropriate solvents for reactions, extractions, and chromatographic purification.

Table 2: Solubility Characteristics

Solvent	Solubility	Rationale
Water	Insoluble/Sparingly Soluble (<1 mg/mL)[1]	The polar hydroxyl group allows for some interaction with water, but the nonpolar benzene ring dominates, leading to poor aqueous solubility.
Organic Solvents (e.g., Chloroform, Methanol, Ethanol)	Soluble	"Like dissolves like"; the overall polarity of the molecule is compatible with common organic solvents.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of **2-Nitrophenethyl alcohol** will exhibit characteristic signals for the aromatic and aliphatic protons. The electron-withdrawing nitro group significantly influences the chemical shifts of the adjacent aromatic protons, causing them to appear further downfield.

Table 3: Predicted ¹H NMR Spectral Data for **2-Nitrophenethyl Alcohol**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic Protons	~7.3 - 8.1	Multiplet (m)	4H
-CH ₂ - (adjacent to aryl)	~3.2	Triplet (t)	2H
-CH ₂ - (adjacent to -OH)	~3.9	Triplet (t)	2H
-OH	Variable	Broad Singlet (br s)	1H

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data for **2-Nitrophenethyl Alcohol**

Carbon Assignment	Chemical Shift (δ , ppm)
Aromatic C-NO ₂	~149
Aromatic CH	~124 - 134
Aromatic C-CH ₂	~136
-CH ₂ - (adjacent to aryl)	~36
-CH ₂ - (adjacent to -OH)	~61

Experimental Protocol: NMR Sample Preparation

- **Sample Weighing:** Accurately weigh 5-25 mg of **2-Nitrophenethyl alcohol** for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
- **Dissolution:** Gently swirl or vortex the vial to ensure complete dissolution of the sample.

- Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of functional groups within a molecule.

Table 5: Characteristic IR Absorption Bands for **2-Nitrophenethyl Alcohol**

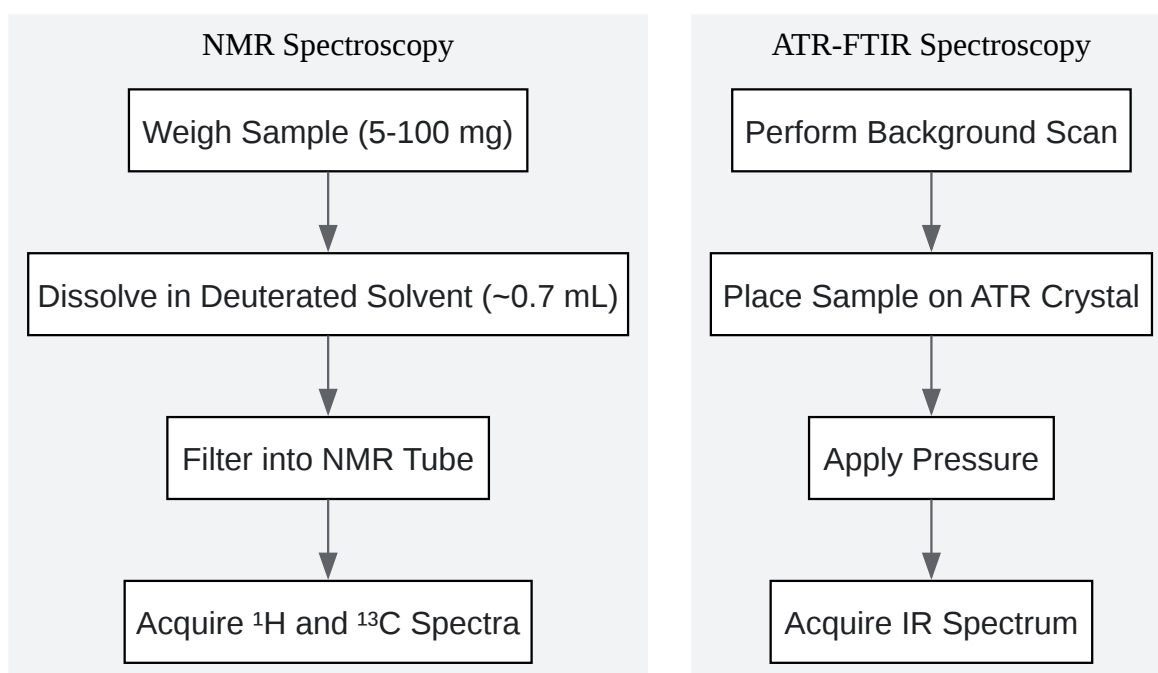
Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Alcohol)	3200 - 3600	Strong, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
N=O Asymmetric Stretch (Nitro)	1500 - 1550	Strong
N=O Symmetric Stretch (Nitro)	1340 - 1380	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-O Stretch (Alcohol)	1050 - 1260	Strong

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

- Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan to capture the spectrum of the ambient environment.
- Sample Application: Place a small amount of **2-Nitrophenethyl alcohol** directly onto the ATR crystal.
- Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

- Sample Scan: Acquire the FTIR spectrum of the sample.
- Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Diagram 2: Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Standard workflows for NMR and ATR-FTIR analysis.

Safety and Handling

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

- GHS Pictograms:

- Health Hazard: Indicates potential for skin irritation, eye irritation, and respiratory irritation.
- Exclamation Mark: Indicates that the substance may be harmful if swallowed.
- Hazard Statements:
 - H302: Harmful if swallowed.[\[1\]](#)
 - H315: Causes skin irritation.[\[1\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)
- Precautionary Statements:
 - Prevention:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - Response:
 - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This technical guide has synthesized the essential physicochemical data for **2-Nitrophenethyl alcohol**, providing a robust framework for its application in a scientific setting. The detailed properties, validated experimental protocols, and comprehensive safety information herein are

designed to empower researchers, scientists, and drug development professionals to utilize this versatile chemical intermediate with precision, safety, and confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitrophenethyl alcohol | C₈H₉NO₃ | CID 27054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitrophenethyl alcohol | 15121-84-3 [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Characteristics of 2-Nitrophenethyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7800951#physical-characteristics-of-2-nitrophenethyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com